3-(5-nitrofuran-2-yl)-5-propyl-1H-1,2,4-triazole
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Overview
Description
3-(5-Nitrofuran-2-yl)-5-propyl-1H-1,2,4-triazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a nitrofuran moiety, which is known for its antimicrobial properties, and a triazole ring, which is often found in compounds with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-nitrofuran-2-yl)-5-propyl-1H-1,2,4-triazole typically involves the nitration of furan derivatives followed by the formation of the triazole ring. One common method starts with the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde. This intermediate is then reacted with appropriate hydrazine derivatives to form the triazole ring under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for nitration and triazole formation, which can enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitrofuran-2-yl)-5-propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazoles
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity, making it a candidate for the development of new antibiotics.
Medicine: Potential use in the treatment of infections caused by drug-resistant bacteria.
Industry: Utilized in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3-(5-nitrofuran-2-yl)-5-propyl-1H-1,2,4-triazole involves its interaction with bacterial enzymes. The nitrofuran moiety is reduced by bacterial nitroreductases, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used to treat urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Nitrofurazone: Used for topical infections and urinary catheter coatings
Uniqueness
3-(5-Nitrofuran-2-yl)-5-propyl-1H-1,2,4-triazole is unique due to its combination of a nitrofuran moiety and a triazole ring, which imparts a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H10N4O3 |
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Molecular Weight |
222.20 g/mol |
IUPAC Name |
3-(5-nitrofuran-2-yl)-5-propyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H10N4O3/c1-2-3-7-10-9(12-11-7)6-4-5-8(16-6)13(14)15/h4-5H,2-3H2,1H3,(H,10,11,12) |
InChI Key |
MPLCPAFDYLIWTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NN1)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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